molecular formula C14H12F3NO3S B15199225 N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B15199225
M. Wt: 331.31 g/mol
InChI Key: WDCBZLMTKHDYPW-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxyphenyl group attached to the sulfonamide nitrogen and a trifluoromethyl (-CF₃) substituent at the para position of the benzene ring. This compound is synthesized via a two-step process involving iodination and N-arylation, yielding a white solid with a melting point of 137–140°C and a high purity (78% yield) .

Properties

Molecular Formula

C14H12F3NO3S

Molecular Weight

331.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H12F3NO3S/c1-21-12-6-4-11(5-7-12)18-22(19,20)13-8-2-10(3-9-13)14(15,16)17/h2-9,18H,1H3

InChI Key

WDCBZLMTKHDYPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting 4-methoxyaniline is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl-4-(trifluoromethyl)benzenesulfonamide.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Key Substituents Structural Impact References
N-(4-Methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide - 4-OCH₃ (methoxyphenyl)
- 4-CF₃ (benzenesulfonamide)
Enhanced solubility (polar groups) and metabolic stability (-CF₃)
N-(5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) - Pyridine core with benzyloxy and methyl groups
- 4-CF₃
Increased lipophilicity (aromatic rings) and steric hindrance
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide - 4-NH₂ (aminophenyl)
- 4-CF₃
Improved hydrogen-bonding capacity (NH₂) and electronic effects (-CF₃)
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide - Pyrazole with Cl and CF₃
- Fluorobenzene
- 4-OCH₃
Enhanced bioactivity (halogens) and conformational rigidity

Key Observations :

  • The methoxyphenyl group in the target compound increases polarity compared to purely aromatic substituents (e.g., benzyloxy in 17d) .
  • The trifluoromethyl group (-CF₃) is a common feature, imparting metabolic resistance and electron-withdrawing effects across analogues .

Key Observations :

  • The target compound’s two-step synthesis offers moderate yield (78%) compared to single-step reactions in other analogues .
  • Pyridine is a common solvent/base in sulfonamide synthesis, facilitating sulfonylation reactions .

Physical Properties and Bioactivity

Compound Name Melting Point (°C) Bioactivity (Reported) References
This compound 137–140 Not explicitly reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Not reported Antimicrobial screening (part of a broader study)
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) Not reported Plant growth regulation, membrane stabilization

Key Observations :

  • The target compound’s melting point aligns with typical sulfonamides, suggesting stable crystalline packing .
  • Mefluidide , a structurally distinct sulfonamide, demonstrates the role of -CF₃ in stabilizing biological membranes under stress .

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